Cas no 946007-61-0 (4-(Benzyloxy)-3-cyanobenzoic acid)

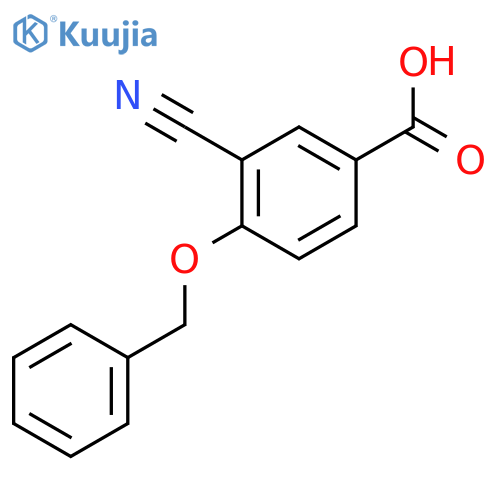

946007-61-0 structure

商品名:4-(Benzyloxy)-3-cyanobenzoic acid

4-(Benzyloxy)-3-cyanobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Benzyloxy)-3-cyanobenzoic acid

- 3-cyano-4-phenylmethoxybenzoic acid

- Benzoic acid, 3-cyano-4-(phenylmethoxy)-

- 3-cyano-4-benzyloxybenzoic acid

- 4-BENZYLOXY-3-CYANOBENZOIC ACID

- 946007-61-0

- SCHEMBL5026568

- 4-(benzyloxy)-3-cyanobenzoicacid

- AKOS015891486

- FT-0709332

- Benzoicacid, 3-cyano-4-(phenylmethoxy)-

- Benzoicacid,3-cyano-4-(phenylmethoxy)-

- DTXSID90587810

- 4-Benzyloxy-3-cyano-benzoicacid

-

- インチ: InChI=1S/C15H11NO3/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18)

- InChIKey: LSHOVMIYDITWFZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N

計算された属性

- せいみつぶんしりょう: 253.07400

- どういたいしつりょう: 253.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 70.3A^2

じっけんとくせい

- 密度みつど: 1.311

- ふってん: 464.043°C at 760 mmHg

- フラッシュポイント: 234.445°C

- 屈折率: 1.629

- PSA: 70.32000

- LogP: 2.83548

4-(Benzyloxy)-3-cyanobenzoic acid セキュリティ情報

4-(Benzyloxy)-3-cyanobenzoic acid 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Benzyloxy)-3-cyanobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019094732-1g |

4-(Benzyloxy)-3-cyanobenzoic acid |

946007-61-0 | 95% | 1g |

$383.68 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750154-1g |

4-(Benzyloxy)-3-cyanobenzoic acid |

946007-61-0 | 98% | 1g |

¥3341.00 | 2024-04-24 | |

| Ambeed | A525233-1g |

4-(Benzyloxy)-3-cyanobenzoic acid |

946007-61-0 | 95+% | 1g |

$341.0 | 2024-04-16 |

4-(Benzyloxy)-3-cyanobenzoic acid 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

946007-61-0 (4-(Benzyloxy)-3-cyanobenzoic acid) 関連製品

- 258273-31-3(3-cyano-4-(propan-2-yloxy)benzoic acid)

- 258273-32-4(3-Cyano-4-ethoxybenzoic acid)

- 117738-82-6(3-Cyano-4-methoxybenzoic acid)

- 25978-74-9(Methyl 3-cyano-4-methoxybenzoate)

- 318528-53-9(Benzoic acid,3-cyano-4-ethoxy-, methyl ester)

- 857369-11-0(2-Oxoethanethioamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946007-61-0)4-(Benzyloxy)-3-cyanobenzoic acid

清らかである:99%

はかる:1g

価格 ($):307.0